molecular formula C21H21ClN6O2S B3001287 N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide CAS No. 873002-88-1

N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide

Cat. No.: B3001287
CAS No.: 873002-88-1
M. Wt: 456.95
InChI Key: LKTFBXADXNNYEE-UHFFFAOYSA-N
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Description

N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H21ClN6O2S and its molecular weight is 456.95. The purity is usually 95%.
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Biological Activity

N-(2-(6-((4-chlorobenzyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound, drawing on various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazole ring, a pyridazine moiety, and a sulfonamide group. Its chemical formula is C21H19ClN6OC_{21}H_{19}ClN_6O, and it has been identified as a potential bioactive agent with various pharmacological effects.

Antibacterial Activity

  • Mechanism of Action : The triazole moiety in the compound is known to inhibit the activity of enzymes crucial for bacterial survival. Specifically, it targets DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This inhibition leads to bactericidal effects against both Gram-positive and Gram-negative bacteria .
  • Case Studies :
    • In vitro studies have demonstrated that derivatives of triazoles exhibit significant antibacterial activity against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. For instance, compounds similar to the target compound showed minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against these pathogens .

Anticancer Properties

  • Mechanism of Action : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with specific cellular pathways that regulate cell cycle progression and survival. The triazole ring may facilitate the formation of reactive oxygen species (ROS), which can lead to oxidative stress in cancer cells .
  • Research Findings :
    • Studies have reported that triazole derivatives exhibit cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these compounds were significantly lower than those of standard chemotherapeutic agents, indicating higher potency .

Anti-inflammatory Effects

  • Mechanism of Action : The sulfonamide group within the compound is known for its anti-inflammatory properties. It inhibits the synthesis of pro-inflammatory cytokines and modulates immune responses .
  • Clinical Evidence :
    • Clinical trials have shown that triazole-based compounds can reduce inflammation markers in patients with rheumatoid arthritis and other inflammatory conditions. The reduction in cytokine levels correlates with improved patient outcomes .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Structural FeatureRole in Activity
Triazole RingAntimicrobial activity
Pyridazine MoietyEnhances binding affinity to targets
Sulfonamide GroupAnti-inflammatory effects
Chlorobenzyl SubstituentIncreases lipophilicity and bioavailability

Properties

IUPAC Name

N-[2-[6-[(4-chlorophenyl)methylamino]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O2S/c1-15-2-8-18(9-3-15)31(29,30)24-13-12-21-26-25-20-11-10-19(27-28(20)21)23-14-16-4-6-17(22)7-5-16/h2-11,24H,12-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTFBXADXNNYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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